1-hydroxy-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(thiophen-2-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-hydroxy-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(thiophen-2-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
The synthesis of 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(thiophen-2-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrroloquinoline core, followed by the introduction of the hydroxy, methoxy, and thiophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the methoxy and thiophenyl groups, using reagents like halogens or nucleophiles.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-hydroxy-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(thiophen-2-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique structure and properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to a biological response. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar compounds to 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(thiophen-2-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other pyrroloquinoline derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of hydroxy, methoxy, and thiophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23NO4S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-hydroxy-6-methoxy-9,11,11-trimethyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C21H23NO4S/c1-12-10-20(2,3)22-18-14(12)8-13(26-4)9-15(18)21(25,19(22)24)11-16(23)17-6-5-7-27-17/h5-9,12,25H,10-11H2,1-4H3 |
InChI Key |
KRNWGJCZIWRTIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(C2=O)(CC(=O)C4=CC=CS4)O)OC)(C)C |
Origin of Product |
United States |
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